molecular formula C8H10ClN3O B1430066 2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride CAS No. 1432677-78-5

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride

Cat. No. B1430066
M. Wt: 199.64 g/mol
InChI Key: YSYUDVXPBSWKIO-UHFFFAOYSA-N
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Description

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol. It is a derivative of pyrido[3,4-b]pyrazine, a class of compounds known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure .


Synthesis Analysis

The synthesis of pyrido[3,4-b]pyrazine derivatives has been described in the literature . These compounds have been synthesized as part of a series of potent FLT3 inhibitors, exhibiting moderate to potent FLT3 kinase inhibitory potency and excellent antiproliferative activities against MV4-11 cells .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride is characterized by a pyrido[3,4-b]pyrazine core, which is a tailor-made fluorescent core designed for high-performance OLEDs . This core is capable of exhibiting a wide range of emissions spanning the entire visible region from blue to red .

Scientific Research Applications

Synthesis and Chemical Reactions

Regioselective Synthesis :The regioselective synthesis of pyrido[2,3-b] and [3,4-b]pyrazine derivatives through the Hinsberg reaction demonstrates the compound's role in forming specialized heterocyclic structures. The process starts from diaminopyridine and utilizes reactants like pyruvic acid or ethyl pyruvate, achieving high yields under specific conditions. This study emphasizes the kinetic analysis to improve yields and achieve regioselectivity, highlighting the compound's potential in creating complex molecular frameworks (M. I. Abasolo et al., 1990).

Functionalized Derivatives :Research on the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates has led to the formation of various diazanaphthalene, pyrano[2,3-c]pyrazole, and pyrano[2,3-b]pyridine derivatives. These transformations, facilitated by treatments with different nucleophilic reagents, underscore the versatility of the compound in synthesizing a range of functionalized heterocycles (A. A. Harb et al., 1989).

Applications in Heterocyclic Synthesis

Novel Heterocyclic Products :The development of new heterocyclic compounds through the reaction with binucleophilic amines showcases the application of related compounds in medicinal chemistry and drug development. This synthesis route provides a foundation for designing novel molecules with potential pharmaceutical applications (Djamila Hikem-Oukacha et al., 2011).

Biomedical Applications :A comprehensive review of Pyrazolo[3,4-b]pyridines, which are closely related to the compound , outlines their synthesis, diverse substituent patterns, and significant biomedical applications. This highlights the compound's relevance in the synthesis of bioactive heterocycles that are pivotal in drug discovery and therapeutic agent development (Ana Donaire-Arias et al., 2022).

properties

IUPAC Name

2-methyl-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-5-8(12)11-7-4-9-3-2-6(7)10-5;/h2-5,10H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYUDVXPBSWKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
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2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 3
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 4
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 5
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 6
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride

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